molecular formula C13H10O3 B12053212 2'-Methoxy[1,1'-biphenyl]-2,5-dione CAS No. 51186-93-7

2'-Methoxy[1,1'-biphenyl]-2,5-dione

Cat. No.: B12053212
CAS No.: 51186-93-7
M. Wt: 214.22 g/mol
InChI Key: BCGGKSIAOHNRGM-UHFFFAOYSA-N
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Description

2’-Methoxy[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy[1,1’-biphenyl]-2,5-dione typically involves the reaction of 2-methoxybiphenyl with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy[1,1’-biphenyl]-2,5-dione may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2’-Methoxy[1,1’-biphenyl]-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy[1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybiphenyl: A closely related compound with similar structural features.

    2-Phenylanisole: Another derivative of biphenyl with a methoxy group.

    2-Methoxydiphenyl: A compound with two phenyl rings and a methoxy group.

Uniqueness

2’-Methoxy[1,1’-biphenyl]-2,5-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

51186-93-7

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C13H10O3/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3

InChI Key

BCGGKSIAOHNRGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C=CC2=O

Origin of Product

United States

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